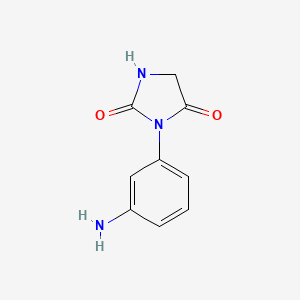

3-(3-Aminophenyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality 3-(3-Aminophenyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminophenyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-aminophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUYXOWPYURVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640703 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702638-03-7 | |

| Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Aminophenyl)imidazolidine-2,4-dione

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imidazolidine-2,4-dione Scaffold and the Potential of an Aminophenyl Derivative

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticonvulsant, antiarrhythmic, antidiabetic, and anticancer properties.[1][2][3][4] The versatility of the hydantoin core allows for substitutions at the N-1, N-3, and C-5 positions, enabling fine-tuning of its pharmacological profile.

This guide focuses on a specific, yet underexplored, derivative: 3-(3-Aminophenyl)imidazolidine-2,4-dione . The introduction of an aminophenyl group at the N-3 position is a strategic choice. The phenyl ring provides a rigid backbone for interaction with biological targets, while the amino group offers a key site for hydrogen bonding or for further chemical modification, serving as a handle to attach other pharmacophores or to modulate physicochemical properties.

While extensive research exists for the parent scaffold, this specific molecule remains largely uncharacterized in peer-reviewed literature. This guide, therefore, serves as a foundational document for researchers. It consolidates the known information, presents a plausible synthetic strategy based on established methodologies for related compounds, and contextualizes its potential applications within the broader field of imidazolidine-2,4-dione chemistry.

Core Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of any chemical research. The fundamental identifiers and properties for 3-(3-Aminophenyl)imidazolidine-2,4-dione are summarized below. It is critical to note that while basic identifiers are confirmed, many physical properties are predicted or not yet reported in the literature, reflecting the compound's status as a relatively novel chemical entity available primarily through fine chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 702638-03-7 | |

| Molecular Formula | C₉H₉N₃O₂ | |

| Molecular Weight | 191.19 g/mol | |

| Appearance | Solid (predicted/reported by suppliers) | |

| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 8.15 ± 0.70 (Predicted) | [5] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| InChI Key | XIUYXOWPYURVSI-UHFFFAOYSA-N | |

| SMILES | Nc1cccc(c1)N2C(=O)CNC2=O |

Note: The lack of experimentally determined data from primary scientific literature necessitates that researchers independently verify the properties of any obtained samples.

Synthesis and Mechanistic Rationale

While a specific, published protocol for the synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione is not available, a robust synthetic route can be proposed based on well-established methods for creating N-substituted hydantoins.[3][6] The most logical approach involves the cyclization of an N-substituted amino acid derivative.

A plausible two-step synthesis is outlined below, starting from commercially available 3-nitro-phenylalanine. This approach is favored for its straightforward reaction sequence and the use of common laboratory reagents.

Proposed Synthetic Workflow

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 6. asianpubs.org [asianpubs.org]

A Methodological and Predictive Guide to the Organic Solvent Solubility of 3-(3-Aminophenyl)imidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-(3-Aminophenyl)imidazolidine-2,4-dione in common organic solvents. Given the critical role of solubility in drug discovery and process chemistry, this document synthesizes theoretical principles with practical, field-proven methodologies. We will first dissect the physicochemical properties of the target molecule to build a predictive solubility profile based on the principle of "like dissolves like." Subsequently, a detailed, self-validating experimental protocol for quantitative solubility determination is presented, designed for immediate implementation in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust approach to characterizing this and structurally related compounds.

Part 1: Physicochemical Characterization and Its Implications for Solubility

Understanding the inherent structural and electronic features of 3-(3-Aminophenyl)imidazolidine-2,4-dione (CAS 702638-03-7) is the foundation for predicting its behavior in various solvent systems. The molecule, with a molecular weight of 191.19 g/mol and a formula of C₉H₉N₃O₂, possesses distinct functional groups that dictate its intermolecular interactions.

-

Imidazolidine-2,4-dione (Hydantoin) Ring: This heterocyclic core is polar, containing two carbonyl groups (C=O) which are strong hydrogen bond acceptors, and a secondary amine (N-H) which can act as a hydrogen bond donor. Hydantoin-containing compounds are known for their diverse biological activities and their structure allows for significant hydrogen bonding.[1][2]

-

Aminophenyl Group: The presence of a primary aromatic amine (-NH₂) on the phenyl ring introduces another site for hydrogen bond donation.[3] This group, along with the polar hydantoin ring, significantly increases the overall polarity of the molecule.

Based on computational analysis, the molecule has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3.[3] This capacity for multiple hydrogen bonding interactions is a primary determinant of its solubility profile. The predicted pKa of 8.15 suggests it has a weakly basic character, primarily due to the aminophenyl group.[4]

The causality is clear: the combination of a polar heterocyclic system rich in hydrogen bond acceptors and two distinct hydrogen bond donor sites (the ring N-H and the exocyclic -NH₂) predisposes the molecule to favorable interactions with polar solvents.

Part 2: Theoretical Solubility Profile

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5][6] It posits that a solute will dissolve best in a solvent that has a similar polarity and capacity for intermolecular interactions. Based on the physicochemical analysis in Part 1, we can establish a theoretical solubility profile for 3-(3-Aminophenyl)imidazolidine-2,4-dione.

We anticipate the following trends:

-

Low Solubility in Non-Polar Solvents: In solvents like hexane, toluene, and cyclohexane, which lack polarity and cannot participate in hydrogen bonding, the compound is expected to be poorly soluble. The energy required to break the strong solute-solute interactions (via hydrogen bonding) would not be compensated by weak solute-solvent (van der Waals) interactions.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are polar and contain hydrogen bond acceptors (e.g., carbonyl or ether oxygens). They can effectively solvate the compound by interacting with its hydrogen bond donor sites. DMSO and DMF are often excellent solvents for such compounds due to their high polarity.[7][8]

-

Good Solubility in Polar Protic Solvents: Polar protic solvents like methanol, ethanol, and water are capable of both donating and accepting hydrogen bonds. This dual capability allows them to form extensive interaction networks with the solute, disrupting the solute-solute lattice and promoting dissolution.

The following table summarizes these predictions across a spectrum of common laboratory solvents, arranged by increasing polarity.[7][9]

| Solvent Class | Solvent | Relative Polarity [7] | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.009 | Very Low | Lacks polarity and H-bonding capability. |

| Toluene | 0.099 | Very Low | Aromatic but low polarity; no H-bonding. | |

| Polar Aprotic | Diethyl Ether | 0.117 | Low | Low polarity, weak H-bond acceptor. |

| Ethyl Acetate | 0.228 | Moderate | Moderate polarity, good H-bond acceptor. | |

| Tetrahydrofuran (THF) | 0.207 | Moderate | Polar ether, good H-bond acceptor. | |

| Acetone | 0.355 | Moderate to Good | High polarity, strong H-bond acceptor. | |

| Acetonitrile | 0.460 | Moderate | High polarity, but weaker H-bond acceptor. | |

| Dimethylformamide (DMF) | 0.386 | Good to High | High polarity, strong H-bond acceptor. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Good to High | Very high polarity, very strong H-bond acceptor. | |

| Polar Protic | 2-Propanol | 0.546 | Moderate to Good | H-bond donor and acceptor. |

| Ethanol | 0.654 | Good | H-bond donor and acceptor. | |

| Methanol | 0.762 | Good | Strong H-bond donor and acceptor. | |

| Water | 1.000 | Low to Moderate | Potentially limited by the hydrophobic phenyl ring. |

Part 3: A Self-Validating Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental workflow is essential. The isothermal shake-flask method is a gold-standard technique that provides reliable equilibrium solubility data.[6]

Mandatory Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). 3-(3-Aminophenyl)imidazolidine-2,4-dione is classified as harmful if swallowed (Acute Tox. 4 Oral, H302).[10] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12] All handling should be performed in a well-ventilated fume hood.

Experimental Workflow: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system. By confirming that the supernatant remains saturated after a defined equilibration period and that the analytical method is linear and accurate, the trustworthiness of the final data is ensured.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To several 4 mL glass vials, add an excess amount of 3-(3-Aminophenyl)imidazolidine-2,4-dione (e.g., 20-30 mg). The key is to ensure solid remains visible after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for at least 24 hours. A 48-hour time point can be included for a subset of solvents to validate that equilibrium was reached at 24 hours.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for 30 minutes at the same constant temperature to let the bulk of the solid settle.

-

To completely separate the solid from the liquid, centrifuge the vials at a high speed (e.g., 10,000 g for 10 minutes). Alternatively, filter the solution through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE). This step is critical to avoid artificially high results from suspended microparticles.

-

-

Sample Analysis:

-

Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. A 100-fold or 1000-fold dilution is a common starting point.

-

Quantify the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A reversed-phase C18 column is often a good starting point for such molecules.[13] A standard curve must be prepared using accurately weighed standards of the compound to ensure precise quantification.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula:

-

S (mg/mL) = C * DF

-

Where C is the concentration measured by HPLC (in mg/mL) and DF is the dilution factor.

-

-

Part 4: Conclusion

While specific, publicly available quantitative solubility data for 3-(3-Aminophenyl)imidazolidine-2,4-dione is scarce, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. The molecule's polar nature and extensive hydrogen bonding capacity suggest poor solubility in non-polar solvents and favorable solubility in polar aprotic and protic organic solvents. This technical guide provides the complete theoretical and practical framework necessary for any researcher to confidently and accurately determine the empirical solubility of this compound. By following the detailed, self-validating protocol, laboratories can generate the high-quality data essential for applications ranging from reaction optimization to formulation development in the pharmaceutical sciences.

References

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available at: [Link]

-

University of California, Los Angeles. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. UCLA Chemistry and Biochemistry. Available at: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Web.lemoyne.edu. Polarity of Solvents. Le Moyne College. Available at: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. CU Boulder Department of Chemistry. Available at: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Austin Community College. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. ACC. Available at: [Link]

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. Available at: [Link]

-

Murov, S. Properties of Common Organic Solvents. University of Minnesota. Available at: [Link]

-

Burdick & Jackson. Polarity Index. Burdick & Jackson. Available at: [Link]

-

Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269. Available at: [Link]

-

Kumar, A., et al. (2008). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules, 13(5), 1093–1104. Available at: [Link]

-

Ríos, M. Y., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(4), 714–724. Available at: [Link]

-

Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). (PDF) 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]

-

Jenkins, J. L., et al. (2024). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ChemRxiv. Available at: [Link]

-

PubChem. 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

-

Li, J., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 102, 104124. Available at: [Link]

-

Al-Masoudi, W. A., et al. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. International Journal of Health Sciences, 8(2). Available at: [Link]

-

Kumar, C. S. A., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25, 1437–1446. Available at: [Link]

-

Al-Majd, A. A., et al. (2023). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 28(5), 2322. Available at: [Link]

-

Nguyen, T. P. T., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 295-299. Available at: [Link]

-

Kong, M.-Z., et al. (2010). Solubility of Imidacloprid in Different Solvents. Journal of Chemical & Engineering Data, 55(11), 5222-5224. Available at: [Link]

Sources

- 1. 3-Amino-5,5-diphenylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione | C10H11N3O2 | CID 46786386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-aminophenyl)imidazolidine-2,4-dione | 702638-03-7 [amp.chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. Polarity Index [macro.lsu.edu]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

- 11. fishersci.com [fishersci.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. researchgate.net [researchgate.net]

"3-(3-Aminophenyl)imidazolidine-2,4-dione" chemical structure and IUPAC name

An In-Depth Technical Guide to 3-(3-Aminophenyl)imidazolidine-2,4-dione

This guide provides a comprehensive technical overview of 3-(3-aminophenyl)imidazolidine-2,4-dione, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, a plausible and detailed synthetic route with mechanistic rationale, expected analytical characteristics, and its relevance as a scaffold for creating diverse compound libraries.

Introduction and Significance

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a privileged scaffold in pharmaceutical sciences. Molecules incorporating this core structure have demonstrated a wide range of biological activities, including well-established anticonvulsant and antiarrhythmic properties.[1] More recent research has explored their utility as antidiabetic agents and inhibitors of various enzymes.[2]

3-(3-Aminophenyl)imidazolidine-2,4-dione is of particular interest not for inherent biological activity, but as a strategic intermediate. The presence of a primary aromatic amine on the N-3 phenyl substituent provides a crucial functional handle for further chemical modification. This allows for the systematic exploration of the surrounding chemical space through techniques like amide coupling, sulfonylation, or reductive amination, enabling the generation of large libraries of novel compounds for high-throughput screening. The meta-position of the amine group offers a distinct vector for substitution compared to its ortho or para isomers, influencing the spatial arrangement and physicochemical properties of its derivatives.

Chemical Structure and Nomenclature

The fundamental identity of this compound is rooted in its specific arrangement of atoms and functional groups.

IUPAC Name and Synonyms

-

Systematic IUPAC Name : 3-(3-aminophenyl)imidazolidine-2,4-dione

-

Common Synonyms : 3-(3-Aminophenyl)-2,4-imidazolidinedione, 3-(3-aminophenyl)hydantoin[3]

-

CAS Number : 702638-03-7

Core Structural Features

The molecule consists of two key components:

-

Imidazolidine-2,4-dione Ring : A five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups at positions 2 and 4. This rigid core structure is a common feature in many pharmacologically active compounds.

-

3-Aminophenyl Group : A benzene ring substituted with an amino (-NH₂) group at the meta position, which is attached to the imidazolidine-2,4-dione ring via the nitrogen atom at position 3.

The chemical structure can be unambiguously represented by the SMILES string: Nc1cccc(c1)N2C(=O)CNC2=O.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | |

| Molecular Weight | 191.19 g/mol | |

| Form | Solid |

Proposed Synthesis Pathway and Rationale

The proposed pathway involves the initial synthesis of the more stable nitro-intermediate, followed by a standard reduction to yield the target primary amine.

Sources

"3-(3-Aminophenyl)imidazolidine-2,4-dione" synthesis from 3-nitroaniline

An In-Depth Technical Guide to the Synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione from 3-Nitroaniline

Executive Summary

This whitepaper provides a comprehensive technical guide for the synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic route starts from the readily available precursor, 3-nitroaniline, and proceeds through a logical and efficient two-step sequence. The core of this strategy involves the initial construction of the 3-(3-nitrophenyl)imidazolidine-2,4-dione intermediate, followed by a selective reduction of the nitro moiety. This guide is tailored for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical analysis of the experimental choices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of the Hydantoin Scaffold

Imidazolidine-2,4-diones, commonly known as hydantoins, are a privileged class of five-membered heterocyclic compounds. Their rigid structure and capacity for diverse substitutions at the N-1, N-3, and C-5 positions make them a cornerstone in medicinal chemistry.[1] Hydantoin derivatives exhibit a wide spectrum of biological activities, including anticonvulsant (e.g., Phenytoin), antiarrhythmic, antibacterial, and antidiabetic properties.[1][2] The specific target molecule, 3-(3-Aminophenyl)imidazolidine-2,4-dione, incorporates a reactive primary aromatic amine, which serves as a crucial synthetic handle for further molecular elaboration, making it a key building block for creating libraries of potential therapeutic agents.

Strategic Synthesis Design & Retrosynthetic Analysis

The transformation of 3-nitroaniline to 3-(3-aminophenyl)imidazolidine-2,4-dione requires the formation of the hydantoin ring and the reduction of a nitro group. The strategic order of these operations is critical for a successful synthesis.

Chosen Synthetic Pathway (Pathway A):

-

Hydantoin Ring Formation: Construction of the imidazolidine-2,4-dione ring on the nitrogen of 3-nitroaniline to yield the stable intermediate, 3-(3-nitrophenyl)imidazolidine-2,4-dione.

-

Nitro Group Reduction: Selective reduction of the nitro group to an amine to afford the final product.

This pathway is chemically sound as the nucleophilic character of the aniline nitrogen is suitable for ring construction, while the nitro group is generally stable under these conditions and can be selectively reduced in the final step. An alternative pathway involving initial reduction of 3-nitroaniline would lead to 1,3-diaminobenzene, presenting significant challenges in achieving selective N-acylation and cyclization, likely resulting in a complex mixture of products.

Logical Workflow of the Synthesis

Caption: Overall synthetic workflow from 3-nitroaniline to the target compound.

Part I: Synthesis of 3-(3-Nitrophenyl)imidazolidine-2,4-dione

This phase involves a two-stage process: N-alkylation of 3-nitroaniline followed by cyclization to form the hydantoin ring.

Principle and Mechanism

The synthesis begins with the N-alkylation of 3-nitroaniline using ethyl 2-chloroacetate. The aniline nitrogen acts as a nucleophile, displacing the chloride to form an N-aryl-α-amino ester. The subsequent step follows the principles of the Urech hydantoin synthesis, where the amino ester is treated with potassium cyanate to form a ureido derivative.[1][3] This intermediate is then cyclized under acidic conditions via intramolecular nucleophilic attack of the ureido nitrogen onto the ester carbonyl, followed by dehydration, to yield the stable imidazolidine-2,4-dione ring.

Mechanism of Hydantoin Ring Formation

Caption: Plausible mechanism for the formation of the hydantoin ring.

Detailed Experimental Protocol

Step 1a: Synthesis of Ethyl 2-((3-nitrophenyl)amino)acetate

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitroaniline (13.8 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetonitrile (150 mL).

-

Stir the suspension vigorously and add ethyl 2-chloroacetate (13.5 g, 0.11 mol) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield a crude solid.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 2-((3-nitrophenyl)amino)acetate as a yellow crystalline solid.

Step 1b: Synthesis of 3-(3-Nitrophenyl)imidazolidine-2,4-dione

-

In a 250 mL flask, dissolve the ethyl 2-((3-nitrophenyl)amino)acetate (11.2 g, 0.05 mol) obtained from the previous step in glacial acetic acid (100 mL).

-

Prepare a solution of potassium cyanate (6.1 g, 0.075 mol) in 25 mL of water.

-

Warm the acetic acid solution to 40°C and add the potassium cyanate solution dropwise with vigorous stirring. An initial precipitate may form.

-

After the addition is complete, heat the mixture to 90-100°C and stir for 2-3 hours.

-

Cool the reaction mixture in an ice bath. A precipitate will form.

-

Pour the mixture into 300 mL of cold water and stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 3-(3-nitrophenyl)imidazolidine-2,4-dione.

Data and Rationale

| Parameter | Step 1a | Step 1b |

| Product Name | Ethyl 2-((3-nitrophenyl)amino)acetate | 3-(3-Nitrophenyl)imidazolidine-2,4-dione |

| Molecular Formula | C10H12N2O4 | C9H7N3O4 |

| Molecular Weight | 224.21 g/mol | 221.18 g/mol |

| Expected Yield | 75-85% | 80-90% |

| Appearance | Yellow crystalline solid | Pale yellow to white solid |

Causality Behind Experimental Choices:

-

Base (K2CO3): Anhydrous potassium carbonate is used as a mild base in Step 1a to neutralize the HCl formed during the N-alkylation, driving the reaction to completion without causing significant hydrolysis of the ester.

-

Solvent (Acetonitrile/Acetic Acid): Acetonitrile is an excellent polar aprotic solvent for the SN2 reaction in Step 1a. Glacial acetic acid in Step 1b serves as both a solvent and a catalyst for the cyclization of the ureido intermediate.

-

Reagent (KOCN): Potassium cyanate is the classical reagent for the Urech synthesis, providing the necessary carbonyl and nitrogen atoms for the hydantoin ring in a cost-effective manner.[4]

Part II: Reduction to 3-(3-Aminophenyl)imidazolidine-2,4-dione

The final step is the selective reduction of the aromatic nitro group to a primary amine.

Principle and Mechanism

Catalytic hydrogenation is the method of choice for this transformation. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The nitro group is readily reduced on the catalyst surface, while the hydantoin ring and the aromatic ring remain intact under these mild conditions. This method offers high yields and a clean workup compared to metal-acid reductions (e.g., Sn/HCl), which often require tedious neutralization and purification steps.

Detailed Experimental Protocol

-

To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-(3-nitrophenyl)imidazolidine-2,4-dione (5.5 g, 0.025 mol) and methanol or ethanol (150 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 250-500 mg, 5-10% w/w). Note: Pd/C is flammable when dry and should be handled with care.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-4 atm (approx. 45-60 psi).

-

Stir the mixture vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The resulting crude solid can be recrystallized from ethanol or an ethyl acetate/hexane mixture to yield pure 3-(3-aminophenyl)imidazolidine-2,4-dione.

Data and Rationale

| Parameter | Final Product |

| Product Name | 3-(3-Aminophenyl)imidazolidine-2,4-dione |

| Molecular Formula | C9H9N3O2 |

| Molecular Weight | 191.19 g/mol |

| Expected Yield | >90% |

| Appearance | Off-white to light brown solid |

Causality Behind Experimental Choices:

-

Catalyst (Pd/C): Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of aromatic nitro groups. It operates under mild conditions (room temperature, low pressure), preserving other functional groups.

-

Solvent (Methanol/Ethanol): These polar protic solvents are excellent for dissolving the starting material and the product, and they are compatible with the hydrogenation process.

-

Safety: The use of hydrogen gas requires a properly grounded apparatus and a well-ventilated area due to its high flammability. The Pd/C catalyst must be handled wet as it can be pyrophoric when dry.

Safety and Handling

-

3-Nitroaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] It may cause damage to organs through prolonged exposure.[7] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][8]

-

Ethyl 2-chloroacetate: This reagent is a lachrymator and is corrosive. Handle with care in a fume hood.

-

Potassium Cyanate: Highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. Do not mix with acids outside of the reaction conditions, as this can liberate toxic hydrogen cyanide gas.

-

Hydrogen Gas: Extremely flammable. Ensure all equipment is properly set up and grounded to prevent sparks.[8]

Conclusion

The synthesis of 3-(3-aminophenyl)imidazolidine-2,4-dione from 3-nitroaniline is reliably achieved through a robust two-step process. This guide details an efficient pathway involving the formation of a nitrophenyl-hydantoin intermediate followed by a clean and high-yielding catalytic hydrogenation. The methodologies presented are based on well-established chemical principles, providing a solid foundation for researchers to produce this valuable building block for applications in medicinal chemistry and beyond.

References

- Tan, S.P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry.

-

Domínguez-Álvarez, E., et al. (2015). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

-

Tan, S.P., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

-

Wikipedia. Urech hydantoin synthesis. [Link]

-

Semantic Scholar. Synthesis of hydantoins from N‐Boc protected amino acid derived amides using polymer‐supported PPh3/CBr4 as a reagent. [Link]

-

Organic Chemistry Portal. Synthesis of hydantoins. [Link]

-

Royal Society of Chemistry. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. [Link]

-

ResearchGate. (2014). Synthesis of fused tricyclic hydantoins of homotriquinane type. [Link]

-

ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

-

Wikipedia. Bucherer–Bergs reaction. [Link]

-

PubMed Central. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. [Link]

-

IPCS INCHEM. ICSC 0307 - 3-NITROANILINE. [Link]

-

MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

-

Cambridge University Press. Bucherer-Bergs Reaction. [Link]

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

-

PubMed Central. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

-

Cheng, X.C., et al. (2008). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. [Link]

-

NIOSH. 3-NITROANILINE - ICSC: 0307. [Link]

-

Suvchem. 3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE) Safety Data Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

-

Wikipedia. 3-Nitroaniline. [Link]

-

ResearchGate. (2017). One pot synthesis of new derivatives of 3-substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity study. [Link]

-

ResearchGate. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

-

PubMed Central. (2010). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. [Link]

-

ScienceScholar. View of Synthesis of imidazolidine 2,4 – dione derivatives. [Link]

-

MDPI. (2024). Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential. [Link]

-

PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. [Link]

-

PubMed Central. (2016). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. [Link]

-

Al-Nuzal, S.M.D., et al. (2017). 3-substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research. [Link]

-

PubMed Central. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. asianpubs.org [asianpubs.org]

- 3. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. 3-NITROANILINE [training.itcilo.org]

Unlocking the Therapeutic Potential of 3-(3-Aminophenyl)imidazolidine-2,4-dione: A Technical Guide for Preclinical Evaluation

Foreword: The Promise of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The imidazolidine-2,4-dione, or hydantoin, nucleus is a prime example of such a scaffold, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 3-(3-Aminophenyl)imidazolidine-2,4-dione , providing a comprehensive roadmap for its synthesis, characterization, and preclinical pharmacological evaluation. By leveraging established principles of medicinal chemistry and proposing a structured, multi-faceted screening approach, we aim to unlock the therapeutic potential of this intriguing molecule for researchers, scientists, and drug development professionals.

Rationale for Investigation: The Convergence of Two Key Pharmacophores

The therapeutic potential of 3-(3-Aminophenyl)imidazolidine-2,4-dione stems from the combination of two key structural motifs: the imidazolidine-2,4-dione core and the 3-aminophenyl substituent.

-

The Imidazolidine-2,4-dione Core: This five-membered heterocyclic ring is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticonvulsant, anti-cancer, antimicrobial, and anti-inflammatory properties.[1][3] Its ability to form multiple hydrogen bonds and its rigid, planar structure contribute to its successful interaction with a variety of biological targets.

-

The 3-Aminophenyl Substituent: The aminophenyl group is a versatile building block in drug design. The presence of an amino group on the phenyl ring can significantly influence a molecule's physicochemical properties, such as its polarity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the amino group can serve as a key interaction point with biological targets or as a handle for further chemical modification. The "meta" substitution pattern of the amino group can also impart specific conformational properties to the molecule. Compounds incorporating the aminophenyl moiety have shown promise in various therapeutic areas, including oncology and as enzyme inhibitors.[4]

The strategic combination of these two pharmacophores in 3-(3-Aminophenyl)imidazolidine-2,4-dione presents a compelling case for its investigation as a novel therapeutic agent. The following sections will outline a systematic approach to explore its potential pharmacological activities.

Synthesis and Characterization: Establishing a Foundation for Biological Evaluation

A robust and reproducible synthetic route is paramount for any preclinical drug discovery program. The synthesis of 3-(3-aminophenyl)imidazolidine-2,4-dione can be approached through several established methods for the preparation of N-3 substituted hydantoins.[5][6][7] A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of 3-substituted imidazolidine-2,4-diones involves the reaction of an appropriate isocyanate with an amino acid ester, followed by cyclization.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scialert.net [scialert.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Importance of the Aminophenyl Moiety in Hydantoin Scaffolds: A Technical Guide to 3-(3-Aminophenyl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydantoin scaffold, chemically known as imidazolidine-2,4-dione, represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. The structural versatility of the hydantoin nucleus, particularly at the N-1, N-3, and C-5 positions, allows for extensive chemical modifications to optimize biological activity and pharmacokinetic properties. This technical guide delves into the specific realm of N-3 aryl substituted hydantoins, with a focused exploration of 3-(3-Aminophenyl)imidazolidine-2,4-dione . While specific literature on this exact molecule is sparse, this guide will synthesize the vast knowledge of hydantoin chemistry and pharmacology to provide a comprehensive understanding of its relationship to the broader class of hydantoin derivatives. We will explore its probable synthetic pathways, predicted chemical characteristics, and potential therapeutic applications by drawing parallels with structurally related compounds. This document aims to serve as a valuable resource for researchers interested in the design and development of novel hydantoin-based therapeutics.

The Hydantoin Core: A Privileged Scaffold in Drug Discovery

The imidazolidine-2,4-dione ring is a five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] The biological effect of hydantoin derivatives is largely dictated by the nature and position of substituents on the core ring.[1]

Clinically established drugs underscore the therapeutic significance of the hydantoin scaffold. Phenytoin, an anticonvulsant, Nilutamide, an antiandrogen used in prostate cancer treatment, and Dantrolene, a muscle relaxant, are prominent examples of the successful application of this chemical moiety in medicine.[2] The diverse biological activities associated with hydantoin derivatives include:

-

Anticonvulsant: Perhaps the most well-known application, with phenytoin being a primary example.[3]

-

Anticancer: Numerous studies have demonstrated the potent antitumor activity of various hydantoin derivatives.[4]

-

Antimicrobial and Antiviral: The hydantoin ring is a key component in several antimicrobial and antiviral agents.[5]

-

Antiarrhythmic and Antidiabetic: Certain hydantoin derivatives have shown promise in treating cardiac arrhythmias and diabetes.[6]

The chemical tractability of the hydantoin core, with multiple sites for substitution, makes it an attractive starting point for the design of new therapeutic agents.

The Significance of N-3 Substitution on the Hydantoin Ring

The N-3 position of the hydantoin ring is a critical site for chemical modification that significantly influences the compound's biological activity and physicochemical properties. Substitution at this position can impact the molecule's interaction with its biological target, its metabolic stability, and its solubility.

Structure-activity relationship (SAR) studies on various series of hydantoin derivatives have consistently demonstrated the importance of the N-3 substituent. For instance, in the development of anticonvulsant agents, modifications at the N-3 position have been shown to modulate potency and selectivity.[7] Similarly, in the context of anticancer drug discovery, the nature of the N-3 substituent can determine the compound's cytotoxicity and mechanism of action.[8] The introduction of an aryl group at the N-3 position, as in the case of 3-(3-Aminophenyl)imidazolidine-2,4-dione, can introduce a range of favorable properties, including:

-

Increased Lipophilicity: Which can enhance membrane permeability and cellular uptake.

-

Aromatic Interactions: The phenyl ring can engage in π-π stacking or hydrophobic interactions with the target protein.

-

A Handle for Further Functionalization: The aryl ring provides a platform for introducing additional functional groups to fine-tune the compound's properties.

3-(3-Aminophenyl)imidazolidine-2,4-dione: A Focused Analysis

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 3-(3-Aminophenyl)imidazolidine-2,4-dione |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| CAS Number | 702638-03-7 |

| Predicted logP | 0.6-1.0 |

| Predicted Solubility | Moderately soluble in polar organic solvents |

The structure of 3-(3-Aminophenyl)imidazolidine-2,4-dione features a hydantoin core with a 3-aminophenyl group attached to the N-3 nitrogen. The presence of the primary amine on the phenyl ring is a key feature that can influence its biological activity and chemical reactivity. This amino group can act as a hydrogen bond donor and a site for further chemical modification.

Synthetic Strategies for 3-(3-Aminophenyl)imidazolidine-2,4-dione

A plausible synthetic pathway is outlined below:

Figure 1: Plausible synthetic route for 3-(3-Aminophenyl)imidazolidine-2,4-dione.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of N-(3-Nitrophenyl)urea Ethyl Acetate Intermediate

-

To a solution of glycine ethyl ester hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-nitrophenyl isocyanate in the same solvent to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude urea intermediate.

Step 2: Cyclization to 3-(3-Nitrophenyl)imidazolidine-2,4-dione

-

Dissolve the crude urea intermediate in a suitable solvent such as ethanol or methanol.

-

Add a base, such as sodium ethoxide or sodium methoxide, to the solution.

-

Reflux the reaction mixture for several hours until the cyclization is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with an acid (e.g., dilute HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-(3-nitrophenyl)imidazolidine-2,4-dione.

Step 3: Reduction to 3-(3-Aminophenyl)imidazolidine-2,4-dione

-

Dissolve 3-(3-nitrophenyl)imidazolidine-2,4-dione in a suitable solvent like ethanol or methanol.

-

Add a catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reduction of the nitro group is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 3-(3-aminophenyl)imidazolidine-2,4-dione.

Characterization Techniques

The synthesized 3-(3-Aminophenyl)imidazolidine-2,4-dione should be thoroughly characterized using a combination of spectroscopic and analytical techniques to confirm its structure and purity.

Spectroscopic Analysis Workflow

Figure 2: Workflow for the characterization of the synthesized compound.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl ring, the methylene protons of the hydantoin ring, and the protons of the amino and amide groups. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the hydantoin ring, the aromatic carbons, and the methylene carbon.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the carbonyl groups, and C-N stretching vibrations.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (191.19 g/mol ), confirming its elemental composition.

Potential Pharmacological Activities and Future Directions

Based on the extensive research on hydantoin derivatives and other aminophenyl-containing heterocyclic compounds, 3-(3-aminophenyl)imidazolidine-2,4-dione can be hypothesized to possess a range of biological activities.

Potential Therapeutic Areas:

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Aminoglutethimide: From Serendipitous Discovery to Clinical Application

A Note on Chemical Identity: The compound requested, "3-(3-Aminophenyl)imidazolidine-2,4-dione," does not correspond to a well-documented pharmaceutical agent. Extensive research indicates the intended subject is likely Aminoglutethimide (AG) , a historically significant drug whose chemical name is (RS)-3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione . This guide will focus on Aminoglutethimide, a compound with a rich history of discovery and clinical application that aligns with the spirit of the original query.

Introduction

Aminoglutethimide (AG) stands as a compelling example of pharmacological serendipity, where a drug's side effects proved more therapeutically valuable than its intended purpose. Initially developed as an anticonvulsant, its profound impact on steroid biosynthesis led to its rebirth as a cornerstone therapy for hormone-sensitive cancers and endocrine disorders. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the discovery, synthesis, mechanism of action, and clinical history of Aminoglutethimide. We will explore the causality behind its therapeutic applications and provide detailed protocols and data to create a self-validating scientific narrative.

A Fortuitous Journey: Discovery and Repurposing

The story of Aminoglutethimide is a lesson in observational science. Its journey from a failed anticonvulsant to a targeted endocrine therapy highlights the importance of rigorous clinical investigation and a willingness to pivot based on unexpected findings.

Initial Development and Withdrawal

Aminoglutethimide, sold under the brand name Elipten, was first introduced for medical use as an anticonvulsant in 1960.[1] It is a derivative of the sedative agent glutethimide.[2] However, its time on the market for this indication was short-lived. By 1963, reports emerged of significant adverse effects, including a case where a young girl developed symptoms of Addison's disease (adrenal insufficiency) while on the drug.[1] These toxicities led to its withdrawal from the market in 1966.[1]

The Serendipitous Pivot

The very "side-effect" that led to its withdrawal—adrenal suppression—became the key to its future.[3] Researchers astutely investigated this phenomenon and discovered that AG was a potent inhibitor of steroidogenesis.[1][3] This realization transformed the drug's trajectory. It was found to inhibit the conversion of cholesterol to pregnenolone, the first and rate-limiting step in the synthesis of all steroid hormones.[3][4] This action effectively produced a reversible "medical adrenalectomy."[5]

A New Life in Oncology and Endocrinology

Armed with this new mechanistic understanding, investigators repurposed Aminoglutethimide for conditions driven by excess steroid hormones.

-

Cushing's Syndrome: Its ability to suppress cortisol production made it a logical treatment for this disorder.[6]

-

Metastatic Breast Cancer: The discovery that AG also inhibits aromatase—the enzyme that converts androgens to estrogens in peripheral tissues—was a landmark finding.[7] This dual action of adrenal suppression and estrogen synthesis blockade made it a powerful tool against estrogen-dependent breast cancers in postmenopausal women. The first report of its use in breast cancer was in 1969.[1]

-

Prostate Cancer: Following its success in breast cancer, it was explored as a treatment for prostate cancer, with the first report published in 1974.[1]

Aminoglutethimide became the first aromatase inhibitor to be used clinically, paving the way for the development of more potent and selective agents that are now standard of care.[1][8]

Chemical Synthesis of Aminoglutethimide

The synthesis of racemic Aminoglutethimide can be achieved through several routes. A common and illustrative method involves the nitration of its precursor, glutethimide, followed by the reduction of the nitro group. This two-step process is a classic example of aromatic functional group manipulation.

Causality in Synthetic Strategy

The choice of this synthetic route is guided by several factors:

-

Starting Material Availability: Glutethimide, the original sedative from which AG is derived, serves as a readily available starting material.

-

Regioselectivity of Nitration: The ethyl and phenyl substituents on the glutarimide ring direct the incoming nitro group primarily to the para-position of the phenyl ring due to electronic and steric effects. This provides the correct isomer for the subsequent reduction.

-

Robust Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation, which can be accomplished under various conditions, most commonly catalytic hydrogenation.

Experimental Protocol: A Representative Synthesis

Disclaimer: This protocol is a representative synthesis based on established chemical transformations described in the literature.[9] It should be performed by trained chemists in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Nitration of Glutethimide to form 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place glutethimide (1 equivalent) and dissolve it in concentrated sulfuric acid at 0-5°C in an ice bath.

-

Nitrating Agent Addition: Slowly add a chilled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes relative to nitric acid) via the dropping funnel. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione, will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Reduction of the Nitro Group to form Aminoglutethimide

-

Reaction Setup: To a hydrogenation vessel, add the 3-Ethyl-3-(4-nitrophenyl)piperidine-2,6-dione from Step 1, a suitable solvent such as ethanol or methanol, and a catalytic amount of Palladium on carbon (5-10% Pd/C) or Raney Nickel.[9]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

-

Reaction: The reaction is typically exothermic. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the crude Aminoglutethimide. The product can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the final product as a white or creamy white crystalline powder.

Mechanism of Action: Dual Inhibition of Steroidogenesis

Aminoglutethimide exerts its therapeutic effects by acting as a non-selective inhibitor of several cytochrome P450 enzymes that are critical for steroid hormone biosynthesis.[5][10] Its action can be described as a "chemical adrenalectomy" because it blocks the production of glucocorticoids, mineralocorticoids, androgens, and estrogens.[5]

The two primary targets responsible for its clinical efficacy are:

-

Cholesterol Side-Chain Cleavage Enzyme (P450scc, CYP11A1): This is the first and rate-limiting enzyme in the entire steroidogenic pathway. It converts cholesterol into pregnenolone. By inhibiting P450scc, AG shuts down the production of all downstream steroid hormones, including cortisol and adrenal androgens.[5][6][10] This is the principal mechanism for its use in Cushing's syndrome.[6]

-

Aromatase (CYP19A1): This enzyme is responsible for the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol) in peripheral tissues, such as fat and muscle.[10] Inhibition of aromatase is the key mechanism for its efficacy in postmenopausal, estrogen receptor-positive breast cancer.[7]

Aminoglutethimide also inhibits other P450 enzymes like 11β-hydroxylase (CYP11B1) and 21-hydroxylase (CYP21A2), further contributing to the disruption of cortisol and aldosterone synthesis.[5]

Clinical Applications and Efficacy

The clinical utility of Aminoglutethimide is a direct consequence of its mechanism. However, its use has been tempered by a significant side-effect profile and the development of more selective agents.[6]

Metastatic Breast Cancer

In postmenopausal women with hormone-receptor-positive metastatic breast cancer, AG was a valuable second- or third-line therapy.[8] It provided an alternative to surgical adrenalectomy. The overall response rates (complete + partial remission) were consistently reported to be around 30-40%.[11]

Causality of Glucocorticoid Co-administration: Because AG blocks cortisol synthesis, the pituitary gland responds by increasing ACTH secretion. This ACTH surge can override the adrenal blockade. Therefore, replacement doses of a glucocorticoid (initially dexamethasone, later hydrocortisone to avoid metabolic interactions) were required to suppress ACTH and maintain the efficacy of AG.[2]

| Clinical Trial Summary: Aminoglutethimide in Advanced Breast Cancer | | :--- | :--- | :--- | :--- | :--- | | Study | Dosage of AG | No. of Patients | Overall Response Rate (CR+PR) | Key Findings | | Lipton et al. (1982) | 1000 mg/day + Hydrocortisone | 36 | 36% | Efficacy was comparable to Tamoxifen (38% response rate). AG showed a greater chance of response in patients with bone metastases. | | Bonneterre et al. (1985)[9] | 500 mg/day vs 1000 mg/day | 149 | 19% (500mg) vs 24% (1g) | Response rates were similar between doses, but the 500 mg dose had significantly better tolerability. | | Alberto et al. (1985) | 1000 mg/day + Hydrocortisone | 42 | 36% (if no prior MPA) | Response was significantly lower (4%) in patients previously treated with medroxyprogesterone acetate (MPA). | | Brufman & Biran (1990) | Not specified | 120 | 34% | Effective as a second-line therapy after Tamoxifen failure, with a median response duration of 9.5 months. |

Cushing's Syndrome

Aminoglutethimide has been used to control hypercortisolism in various forms of Cushing's syndrome, often as an adjunctive therapy before surgery or in cases of inoperable tumors.

| Clinical Study Summary: Aminoglutethimide in Cushing's Syndrome | | :--- | :--- | :--- | :--- | | Study | Patient Population | Key Efficacy Metric | Findings | | Misbin et al. (1976) | 66 patients (various etiologies) | Clinical & Biochemical Improvement | Improvement seen in 62% of adrenal carcinoma cases, 100% of adrenal adenomas, and 42% of bilateral hyperplasia cases. | | van Seters et al. (1985) | 15 patients (Cushing's disease) | Reduction in Cortisol Excretion | AG (0.5-1.5 g/day ) reduced cortisol excretion by an average of 40%, which was comparable to metyrapone (54%). | | Gafni et al. (1985) | 4 adolescents (adrenal hyperplasia) | Urinary Cortisol & Metabolites | AG was effective in the short term (1-2 months), but a rebound in cortisol levels was noted after 3-5 months of continued treatment. |

Pharmacokinetics, Metabolism, and Adverse Effects

-

Pharmacokinetics: Aminoglutethimide is rapidly and completely absorbed orally. Its half-life is approximately 12.5 hours, though it can induce its own metabolism, shortening the half-life over time.[2][5]

-

Metabolism: A portion of the drug is acetylated in the liver. It is primarily excreted in the urine, with a significant fraction remaining unchanged.[5]

-

Adverse Effects: The side-effect profile of AG is considerable and often limits its use. Common effects include lethargy, dizziness, skin rash, nausea, and ataxia, which are often most severe in the first few weeks of treatment.[11] More serious potential effects include adrenal insufficiency, hypothyroidism, and blood dyscrasias.[6]

Conclusion: A Legacy of Innovation

The story of 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione, or Aminoglutethimide, is a testament to the power of serendipity in drug development. Its journey from a failed anticonvulsant to a pioneering endocrine therapy for cancer and Cushing's syndrome laid the groundwork for an entire class of drugs—the aromatase inhibitors. While it has been largely replaced by newer agents with superior efficacy and tolerability, the foundational principles uncovered through its study remain critically important. For researchers and drug developers, Aminoglutethimide serves as a powerful reminder that unexpected results can often lead to the most profound discoveries, transforming a drug's "side-effect" into its therapeutic advantage.

References

-

Bonneterre, J., Coppens, H., Mauriac, L., Metz, M., Rouesse, J., Armand, J. P., Fargeot, P., Mathieu, M., Tubiana, M., & Cappelaere, P. (1985). Aminoglutethimide in advanced breast cancer: clinical results of a French multicenter randomized trial comparing 500 mg and 1 g/day . Cancer treatment reports, 69(10), 1147–1150. [Link]

-

Canney, P. A., Priestman, T. J., & Griffiths, T. (1984). Aminoglutethimide in the treatment of advanced postmenopausal breast cancer. British journal of cancer, 50(6), 763–767. [Link]

-

Brufman, G., & Biran, S. (1990). Second line hormonal therapy with aminoglutethimide in metastatic breast cancer. Acta oncologica (Stockholm, Sweden), 29(6), 717–720. [Link]

-

Alberto, P., Mermillod, B., Kaplan, E., Goldhirsch, A., Obrecht, J. P., Jungi, F., Martz, G., Barrelet, L., & Cavalli, F. (1985). A clinical trial of aminoglutethimide in advanced postmenopausal breast carcinoma: low response in patients previously treated with medroxyprogesterone. European journal of cancer & clinical oncology, 21(4), 423–428. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminoglutethimide? Retrieved from Patsnap Synapse. [Link]

-

Patsnap Synapse. (2024). What is Aminoglutethimide used for? Retrieved from Patsnap Synapse. [Link]

-

Gafni, R. I., Pescovitz, O. H., Brown, M. R., & Loriaux, D. L. (1985). Effect of aminoglutethimide on urinary cortisol and cortisol metabolites in adolescents with Cushing's syndrome. The Journal of clinical endocrinology and metabolism, 60(2), 251–254. [Link]

-

van Seters, A. P., van der Lely, A. J., & Moolenaar, A. J. (1985). Aminoglutethimide and Metyrapone in the Management of Cushing's Syndrome. Acta Endocrinologica, 109(4), 451–457. [Link]

-

Lipton, A., Harvey, H. A., Santen, R. J., Boucher, A., White, D., Bernath, A., Dixon, R., Richards, G., & Shafik, A. (1982). Randomized trial of aminoglutethimide versus tamoxifen in metastatic breast cancer. Cancer research, 42(8 Suppl), 3434s–3436s. [Link]

-

Wikipedia contributors. (n.d.). Aminoglutethimide. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Schteingart, D. E., & Conn, J. W. (1967). Effects of aminoglutethimide upon adrenal function and cortisol metabolism in Cushing's syndrome. The Journal of clinical endocrinology and metabolism, 27(12), 1657–1666. [Link]

-

Foster, A. B., Jarman, M., Mann, J., & Parr, I. B. (1985). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of steroid biochemistry, 23(5B), 735–743. [Link]

-

Dexter, R. N., Fishman, L. M., Ney, R. L., & Liddle, G. W. (1967). Inhibition of adrenal corticosteroid synthesis by aminoglutethimide: studies of the mechanism of action. The Journal of clinical endocrinology and metabolism, 27(4), 473–480. [Link]

-

Santen, R. J., Worgul, T. J., Samojlik, E., Interrante, A., Boucher, A. E., & Lipton, A. (1982). Basic studies on aminoglutethimide. Cancer research, 42(8 Suppl), 3353s–3359s. [Link]

-

Lønning, P. E. (1990). Mechanisms of action of aminoglutethimide as endocrine therapy of breast cancer. Journal of steroid biochemistry, 37(3), 365–372. [Link]

-

Buzdar, A. U., & Harvey, H. A. (1995). Historical Development of Aromatase Inhibitors. In Holland-Frei Cancer Medicine. 4th edition. Williams & Wilkins. [Link]

-

Misbin, R. I., Canary, J., & Willard, D. (1976). Aminoglutethimide in the treatment of Cushing's syndrome. The Journal of clinical pharmacology, 16(11-12), 645–651. [Link]

-

Santen, R. J., Samojlik, E., Lipton, A., Harvey, H., Ruby, E. B., Wells, S. A., & Kendall, J. (1977). Kinetic, hormonal and clinical studies with aminoglutethimide in breast cancer. Cancer, 39(6 Suppl), 2948–2958. [Link]

-

Santen, R. J., Worgul, T. J., Samojlik, E., Interrante, A., Boucher, A. E., Lipton, A., Harvey, H. A., White, D. S., Smart, E., Cox, C., & Wells, S. A. (1981). A randomized trial comparing surgical adrenalectomy with aminoglutethimide plus hydrocortisone in women with advanced breast cancer. The New England journal of medicine, 305(10), 545–551. [Link]

-

Dexter, R. N., Fishman, L. M., Ney, R. L., & Liddle, G. W. (1967). Inhibition of Adrenal Corticosteroid Synthesis by Aminoglutethimide: Studies of the Mechanism of Action1. The Journal of Clinical Endocrinology & Metabolism, 27(4), 473–480. [Link]

-

Cocconi, G. (1994). First generation aromatase inhibitors--aminoglutethimide and testololactone. Breast cancer research and treatment, 30(1), 57–80. [Link]

-

Hughes, S. W., & Burley, D. M. (1970). Aminoglutethimide: a 'side-effect' turned to therapeutic advantage. Postgraduate medical journal, 46(537), 409–416. [Link]

Sources

- 1. What is the mechanism of Aminoglutethimide? [synapse.patsnap.com]

- 2. Aminoglutethimide - Wikipedia [en.wikipedia.org]

- 3. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 4. Aminoglutethimide synthesis - chemicalbook [chemicalbook.com]

- 5. 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione Supplier & Manufacturer in China | High Purity API Intermediate | Specifications, Applications, Safety Data [pipzine-chem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C32H36FN3O5 | CID 124160067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 3-(3-Aminophenyl)imidazolidine-2,4-dione: A Technical Guide

Introduction

3-(3-Aminophenyl)imidazolidine-2,4-dione, a substituted hydantoin, represents a core scaffold of significant interest in medicinal chemistry and drug development. The imidazolidine-2,4-dione ring is a privileged structure found in various pharmacologically active compounds, including anticonvulsants and antiarrhythmics. The incorporation of a 3-aminophenyl substituent introduces a versatile functional group for further chemical modification and potential modulation of biological activity.

A comprehensive understanding of the molecular structure and purity of this compound is paramount for its successful application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structural elucidation and characterization. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 3-(3-Aminophenyl)imidazolidine-2,4-dione, based on predictive models and comparative data from structurally related compounds. The causality behind experimental choices and the principles of spectral interpretation are emphasized to ensure a self-validating system of protocols and analysis.

Molecular Structure

The structural framework of 3-(3-Aminophenyl)imidazolidine-2,4-dione forms the basis for all subsequent spectroscopic interpretation.

Caption: Molecular structure of 3-(3-Aminophenyl)imidazolidine-2,4-dione.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-(3-Aminophenyl)imidazolidine-2,4-dione in DMSO-d₆ is summarized below. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable protons of the amine and amide groups.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.51 | s | 1H | NH (Imidazolidine) |

| ~7.15 | t, J = 7.9 Hz | 1H | Ar-H (H-5') |

| ~6.85 | d, J = 7.7 Hz | 1H | Ar-H (H-6') |

| ~6.70 | s | 1H | Ar-H (H-2') |

| ~6.55 | d, J = 8.1 Hz | 1H | Ar-H (H-4') |

| ~5.20 | s | 2H | NH₂ (Amino) |

| ~4.05 | s | 2H | CH₂ (Imidazolidine) |

Note: Predicted data generated using NMRDB.org[1][2]. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (δ 6.5-7.2 ppm): The protons on the aminophenyl ring are expected to appear in the aromatic region. The triplet at ~7.15 ppm is assigned to the H-5' proton, which is coupled to the two adjacent aromatic protons. The doublets at ~6.85 ppm and ~6.55 ppm correspond to the H-6' and H-4' protons, respectively, each coupled to one neighboring proton. The singlet at ~6.70 ppm is assigned to the H-2' proton, which is meta-coupled to two protons, often resulting in a broad singlet.

-

Imidazolidine NH Proton (δ ~8.51 ppm): The proton attached to the nitrogen at position 1 of the imidazolidine-2,4-dione ring is expected to be a singlet and to appear at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl groups. In DMSO-d₆, this proton is readily observable.

-

Amino Protons (δ ~5.20 ppm): The two protons of the primary amine group on the phenyl ring are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Imidazolidine CH₂ Protons (δ ~4.05 ppm): The two methylene protons at position 5 of the imidazolidine-2,4-dione ring are chemically equivalent and are therefore expected to appear as a sharp singlet.

Experimental Protocol for ¹H NMR

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a singlet.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.5 | C =O (C-2) |

| ~156.8 | C =O (C-4) |

| ~148.9 | C -NH₂ (C-3') |

| ~135.5 | C -N (C-1') |

| ~129.6 | Ar-C H (C-5') |

| ~116.0 | Ar-C H (C-6') |

| ~115.2 | Ar-C H (C-4') |

| ~112.8 | Ar-C H (C-2') |

| ~45.3 | C H₂ (C-5) |

Note: Predicted data generated using NMRDB.org[1][2]. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (δ > 150 ppm): The two carbonyl carbons of the imidazolidine-2,4-dione ring are expected to resonate at the most downfield chemical shifts. The C-2 carbonyl is typically slightly more deshielded than the C-4 carbonyl[3].

-

Aromatic Carbons (δ 110-150 ppm): The six carbons of the aminophenyl ring appear in this region. The carbons directly attached to the nitrogen atoms (C-1' and C-3') are the most downfield among the aromatic carbons. The remaining four aromatic carbons will have distinct chemical shifts based on their electronic environment.